4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

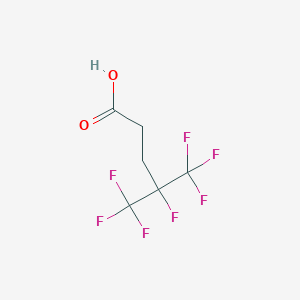

IUPAC Name |

4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7O2/c7-4(5(8,9)10,6(11,12)13)2-1-3(14)15/h1-2H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMKCYOZMOVHGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(C(F)(F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380256 |

Source

|

| Record name | 4,4-bis(Trifluoromethyl)-4-fluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243139-62-0 |

Source

|

| Record name | 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243139-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-bis(Trifluoromethyl)-4-fluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid

Foreword: Unveiling a Novel Fluorinated Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for modulating chemical and physical properties. Highly fluorinated moieties can significantly enhance metabolic stability, binding affinity, and lipophilicity, making them coveted features in the design of novel therapeutics and advanced materials.[1][2] This guide provides a comprehensive technical overview of the synthesis and characterization of a unique fluorinated building block: 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid. As a compound featuring a sterically hindered and electron-withdrawing perfluoro-tert-butyl-like group, it presents intriguing possibilities for the development of new chemical entities with tailored properties. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the handling and analysis of this compound.

Strategic Approach to Synthesis

A direct, documented synthesis for this compound is not readily found in the current literature. However, a logical and robust synthetic strategy can be devised based on well-established transformations in organofluorine chemistry. The most judicious approach involves the oxidation of a readily accessible precursor, 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol, which is commercially available.[][4] This strategy circumvents the challenges associated with constructing the complex fluorinated alkyl chain.

The overall synthetic workflow can be visualized as a two-stage process: the formation of the C6 fluorinated backbone, which is accomplished in the synthesis of the precursor alcohol, followed by the terminal oxidation to the desired carboxylic acid.

Figure 1: Conceptual two-stage synthesis of the target carboxylic acid.

Proposed Synthetic Protocol: Oxidation of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol

The conversion of the primary alcohol to a carboxylic acid is a cornerstone of organic synthesis. For fluorinated alcohols, strong oxidizing agents are typically required due to the electron-withdrawing nature of the fluoroalkyl groups, which can deactivate the adjacent C-H bonds. A reliable method involves the use of Jones reagent (CrO₃ in aqueous sulfuric acid and acetone).

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol (1.0 eq.). Acetone is added as the solvent. The flask is cooled in an ice-water bath.

-

Reagent Addition: Jones reagent is prepared separately and added dropwise to the stirred solution of the alcohol via the dropping funnel, ensuring the internal temperature is maintained below 20°C. The reaction mixture will typically turn from orange to a dark green/blue color, indicating the consumption of Cr(VI).

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is fully consumed.

-

Workup: Upon completion, the excess oxidant is quenched by the dropwise addition of isopropanol until the green color persists. The solvent is then removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by silica gel column chromatography or distillation under reduced pressure to yield the pure this compound.

Causality Behind Experimental Choices:

-

Choice of Oxidant: Jones reagent is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids without significant over-oxidation. While other reagents like potassium permanganate could be used, the workup for Jones oxidation is often more straightforward.[5]

-

Temperature Control: The oxidation is exothermic. Maintaining a low temperature during the addition of the Jones reagent is crucial to prevent side reactions and ensure selectivity.

-

Quenching Step: The use of isopropanol to quench excess Jones reagent is a standard and effective procedure, converting the remaining hazardous Cr(VI) species to the more manageable Cr(III).

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected outcomes from key analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the target compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 243139-62-0 | [6] |

| Molecular Formula | C₆H₅F₇O₂ | [6] |

| Molecular Weight | 242.09 g/mol | [6] |

| Appearance | Expected to be a colorless liquid or low-melting solid | N/A |

| Boiling Point | Expected to be elevated due to hydrogen bonding and molecular weight | N/A |

| Acidity (pKa) | Expected to be a strong acid (pKa < 4) due to the inductive effect of the fluoroalkyl group | [7] |

Spectroscopic Analysis

NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two multiplets corresponding to the two methylene groups in the aliphatic chain. The protons closer to the carboxylic acid group (α-protons) will be deshielded and appear further downfield compared to the β-protons. A broad singlet for the acidic proton of the carboxyl group will also be present.

-

¹⁹F NMR: The fluorine NMR will be highly informative. We expect two distinct signals: one for the -CF₃ group and one for the single fluorine atom on the quaternary carbon. The -CF₃ signal will appear as a doublet due to coupling with the single fluorine atom. The single fluorine atom will appear as a septet (or multiplet of septets) due to coupling with the six equivalent fluorine atoms of the two trifluoromethyl groups (if we consider the two CF3 groups on the adjacent carbon, which is not the case here) or more likely a quartet due to coupling with the three fluorine atoms of the adjacent CF3 group. The chemical shifts are expected in the typical regions for these types of fluorine environments.[8]

-

¹³C NMR: The carbon NMR will show six distinct signals corresponding to each carbon atom in the molecule, including the carbonyl carbon which will be significantly downfield.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~10-12 | br s | - | -COOH |

| ~2.6 | t | ~7-8 | -CH₂-COOH | |

| ~2.3 | m | - | -CH₂-CF(CF₃)₂ | |

| ¹⁹F | ~ -70 to -80 | d | ~ 8-10 | -CF₃ |

| ~ -180 to -190 | septet | ~ 8-10 | -CF- | |

| ¹³C | ~175 | s | - | -COOH |

| ~120-130 | qm | (¹JCF ≈ 280-300) | -CF(CF₃)₂ | |

| ~120-125 | q | (¹JCF ≈ 280-300) | -CF₃ | |

| ~30 | t | - | -CH₂-COOH | |

| ~25 | tm | (²JCF ≈ 20-25) | -CH₂-CF(CF₃)₂ |

The IR spectrum of a carboxylic acid is highly characteristic. For this compound, the following key absorption bands are expected:

-

O-H Stretch: A very broad and strong absorption band from approximately 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[9][10]

-

C-H Stretch: Weaker, sharp peaks around 2900-3000 cm⁻¹ corresponding to the methylene groups.

-

C=O Stretch: A very strong and sharp absorption band between 1760 and 1690 cm⁻¹.[9] The electron-withdrawing fluoroalkyl group may shift this to a slightly higher wavenumber.

-

C-F Stretch: Strong, intense absorptions in the fingerprint region, typically between 1350 and 1100 cm⁻¹, are indicative of the numerous C-F bonds.[11]

Figure 2: Workflow for the comprehensive characterization of the target molecule.

Mass spectrometry will confirm the molecular weight of the compound. Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion can be determined, which should match the calculated value for C₆H₅F₇O₂. The fragmentation pattern can also provide structural information. Common fragmentation pathways for such molecules would include the loss of the carboxyl group (-COOH), a trifluoromethyl group (-CF₃), and other smaller fragments.

Applications and Future Directions

Perfluoroalkyl carboxylic acids are valuable in various fields.[2][7] The unique structure of this compound, with its bulky, highly fluorinated tail, suggests several potential applications:

-

Drug Development: The perfluoro-tert-butyl-like group can serve as a metabolically stable and lipophilic bioisostere for other bulky groups in drug candidates, potentially improving their pharmacokinetic profiles.[1]

-

Materials Science: As with other perfluorinated carboxylic acids, this compound could be used as a specialty surfactant or as a monomer for the synthesis of novel fluoropolymers with unique thermal and chemical resistance properties.[2]

-

Agrochemicals: The introduction of trifluoromethyl groups is a common strategy in the design of modern pesticides and herbicides.[12]

Conclusion

This technical guide has outlined a robust and scientifically sound pathway for the synthesis and characterization of this compound. By leveraging the commercially available corresponding alcohol, a straightforward oxidation provides a reliable route to this novel compound. The detailed predictions for its spectroscopic characterization provide a benchmark for researchers working with this or structurally similar molecules. The unique structural features of this fluorinated carboxylic acid make it a promising candidate for further investigation in the fields of medicinal chemistry, materials science, and agrochemicals.

References

- Rontu, N., & Vaida, V. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. J Phys Chem B, 112(2), 276-82.

- Hintzer, K., et al. (2012). Methods of preparing fluorinated carboxylic acids and their salts.

- N/A

-

Wikipedia. (n.d.). Perfluoroalkyl carboxylic acids. [Link]

-

PubChem. (n.d.). This compound. [Link]

- Kadota, K., et al. (2023). Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. CHEMBIOCHEM.

- N/A

- N/A

- N/A

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

- N/A

- N/A

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

-

Un-No, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. US20120184770A1 - Methods of preparing fluorinated carboxylic acids and their salts - Google Patents [patents.google.com]

- 6. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]

- 7. Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 4,4,5,5,5-Pentafluoro-1-pentanol | 148043-73-6 [chemicalbook.com]

The Strategic Introduction of Fluorine: A Technical Guide to the Physicochemical Properties of Novel Fluorinated Pentanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the synthesis and physicochemical characterization of novel fluorinated pentanoic acid derivatives. As the strategic incorporation of fluorine continues to be a cornerstone of modern medicinal chemistry, a comprehensive understanding of its effects on molecular properties is paramount for the rational design of new therapeutic agents.[1][2][3][4][5][6][7] We will delve into the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Fluorine Advantage in Drug Design

The introduction of fluorine into a drug candidate can profoundly alter its pharmacological profile.[2][5] With a van der Waals radius similar to that of a hydrogen atom, fluorine can be introduced with minimal steric perturbation.[2] However, its high electronegativity imparts unique properties to the molecule, influencing its pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[2][4][5][7] Approximately 20% of all pharmaceuticals contain fluorine, a testament to its significant role in drug development.[1]

The electron-withdrawing nature of fluorine can significantly lower the pKa of a nearby carboxylic acid group, thereby influencing the ionization state of the molecule at physiological pH.[2] This, in turn, affects its solubility, permeability, and interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can be leveraged to block metabolically labile sites, enhancing the compound's metabolic stability and prolonging its in vivo half-life.[1][8]

Caption: Impact of Fluorination on Drug Properties.

Synthesis of Fluorinated Pentanoic Acid Derivatives

The synthesis of fluorinated pentanoic acid derivatives can be approached through various strategies, primarily depending on the desired position of the fluorine atom(s).

α-Fluorination

The introduction of a fluorine atom at the α-position to the carboxylic acid can be achieved through several methods. One common approach involves the halogenation of the carboxylic acid at the α-position, followed by nucleophilic substitution with a fluoride source.[9]

A representative synthetic scheme for the preparation of a 2-fluoropentanoic acid derivative is outlined below. This multi-step process begins with the Hell-Volhard-Zelinsky reaction to introduce a bromine atom at the alpha position, followed by esterification. The subsequent nucleophilic substitution with potassium fluoride, and final hydrolysis yields the desired α-fluorinated carboxylic acid.[9]

Caption: Workflow for a liver microsomal stability assay.

Conclusion

The strategic incorporation of fluorine into pentanoic acid derivatives offers a powerful tool for modulating their physicochemical and pharmacokinetic properties. A thorough experimental evaluation of pKa, LogP, and metabolic stability is essential for guiding the optimization of these novel compounds in drug discovery programs. The protocols and principles outlined in this guide provide a robust framework for the characterization of fluorinated pentanoic acid derivatives, enabling researchers to make informed decisions in the development of new therapeutic agents.

References

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Applications of Fluorine in Medicinal Chemistry.

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.

- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.

- Determination of p K a values of fluorocompounds in water using 19 F NMR.

- Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. NIH.

- ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro.

- Experimental Determination of p K a for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19 F-NMR.

- Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR | Environmental Science & Technology Letters.

- Protocol for the Human Liver Microsome Stability Assay.

- LogP / LogD shake-flask method. protocols.io.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega.

- Development of Methods for the Determin

- Protocol for Determining pKa Using Potentiometric Titration.

- A Comparative Analysis of Fluorinated Fatty Acids in Research: Properties, Bioactivity, and Methodologies. Benchchem.

- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC - NIH.

- Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. MDPI.

- (PDF) LogP / LogD shake-flask method v1.

- Perfluoropentanoic acid | C4F9COOH | CID 75921. PubChem - NIH.

- December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry labor

- Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.

- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated....

- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning | Organic Chemistry | ChemRxiv | Cambridge Open Engage. ChemRxiv.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Physical and Chemical Properties. Canada.ca.

- Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts | Request PDF.

- A High-Throughput Method for Lipophilicity Measurement. PMC - NIH.

- Synthesis of α-fluorocarboxylic acids and deriv

- 5-Fluoropentanoic acid | C5H9FO2 | CID 120235. PubChem.

- Pentanoic Acid | C5H10O2 | CID 7991. PubChem.

- Fluoride exposure and metabolic alterations: a scoping review of metabolomic studies. SpringerLink.

- Synthesis and Properties Study of Novel Branched Fluorinated Surfactants with CF 3 CF 2 CF 2 C(CF 3 ) 2 Group | Request PDF.

- Pentanoic acid. the NIST WebBook.

- 4-Amino-2-fluoropentanoic acid | C5H10FNO2 | CID 22717626. PubChem.

- Chemical Properties of Pentanoic acid (CAS 109-52-4). Cheméo.

- Fluorinated analogues as mechanistic probes in valproic acid hepatotoxicity: hepatic microvesicular steatosis and glutathione st

- Gamma-fluorinated analogues of glutamic acid and glutamine. PubMed.

- 2-Oxopentanoic acid synthesis. ChemicalBook.

- Synthesis of α‐Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates.

- Short-Chain Fatty Acids Modulate Metabolic Pathways and Membrane Lipids in Prevotella bryantii B14. PubMed Central.

- Novel highly fluorinated sulfamates: synthesis and evaluation of their surfactant properties. PubMed.

- Short-Chain Fatty Acids and Their Metabolic Interactions in Heart Failure. MDPI.

- The Role of Short-Chain Fatty Acids in Metabolic Dysfunction-Associated Steatotic Liver Disease and Other Metabolic Diseases. PMC - NIH.

Sources

- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 2. New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 3. researchgate.net [researchgate.net]

- 4. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 9. Volume # 6(127), November - December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment" [notes.fluorine1.ru]

Environmental Fate and Transport of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

As the landscape of per- and polyfluoroalkyl substances (PFAS) evolves, regulatory and scientific focus is shifting from legacy long-chain compounds to a vast array of novel and replacement chemistries. This guide provides a detailed examination of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid (CAS: 243139-62-0), a short-chain fluorinated compound. Due to the limited direct research on this specific molecule, this document synthesizes its known physicochemical properties with established principles governing the environmental behavior of analogous short-chain perfluoroalkyl carboxylic acids (PFCAs). We will explore its anticipated environmental persistence, mobility in soil and aquatic systems, potential for bioaccumulation, and the analytical methodologies required for its detection and quantification. This guide is intended to provide researchers and professionals with the foundational knowledge and technical insights necessary to predict its environmental impact and develop effective risk assessment strategies.

Introduction: A Profile of a Novel PFAS

This compound is an emerging perfluoroalkyl substance characterized by a five-carbon chain with significant fluorine substitution. As a member of the short-chain PFAS family, its properties and environmental behavior are expected to differ significantly from legacy long-chain compounds like PFOA and PFOS. The widespread use and subsequent restriction of long-chain PFAS have led to the introduction of thousands of replacement compounds, many of which, including this C6 analogue, have poorly understood environmental profiles[1][2][3].

The defining feature of all PFAS is the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry. This bond imparts extreme chemical and thermal stability, making these compounds highly resistant to natural degradation processes[2]. Consequently, once released, they are expected to persist in the environment for extended periods, earning them the moniker "forever chemicals"[4][5]. Understanding the unique fate and transport characteristics of short-chain variants is critical, as their high water solubility and mobility present distinct challenges for environmental contamination, particularly concerning water resources[4].

Physicochemical Properties: The Basis for Environmental Behavior

The environmental journey of any chemical is dictated by its intrinsic physical and chemical properties. For this compound, these properties suggest high mobility and persistence.

| Property | Value / Description | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 243139-62-0 | PubChem[6] |

| Molecular Formula | C₆H₅F₇O₂ | PubChem[6] |

| Molecular Weight | 242.09 g/mol | PubChem[6] |

| Classification | Short-chain Perfluoroalkyl Carboxylic Acid (PFCA) Analogue | Inferred |

| Predicted Water Solubility | High. Short-chain PFCAs are generally more soluble in water than their long-chain counterparts, enhancing their mobility in aqueous systems.[4][7] | General PFAS Literature |

| Predicted Vapor Pressure | Low. As a carboxylic acid, it is expected to exist as an anion in environmental waters and have negligible volatility. | General PFAS Literature |

| Predicted pKa | Low. Expected to be a strong acid, fully dissociated to its anionic form at typical environmental pH values (pH 5-9). | General PFAS Literature |

Expert Insight: The combination of high water solubility and a low pKa is the primary driver for the environmental behavior of this compound. Its anionic state in the environment limits its volatility and its partitioning to organic matter, favoring transport in water.

Environmental Fate: A Legacy of Persistence

The chemical stability conferred by the C-F bond makes PFCAs extraordinarily resistant to degradation under typical environmental conditions.

Biotic Degradation

Microbial degradation of PFCAs is extremely limited. The C-F bond is not readily cleaved by microbial enzyme systems, and as a result, these compounds do not undergo significant biodegradation in water or soil[7]. While some studies have shown that specific microbial strains like Pseudomonas mosselii can achieve partial degradation of certain PFCAs, this process is slow, often incomplete, and requires specific conditions not always present in the natural environment[8][9][10]. For risk assessment purposes, this compound should be considered non-biodegradable.

Abiotic Degradation

Abiotic degradation pathways such as hydrolysis and photolysis are not significant for PFCAs under ambient environmental conditions[7]. While advanced oxidation and reduction processes (e.g., UV/sulfite treatment) can break down PFAS in controlled settings, these are energy-intensive remediation technologies and do not represent a natural attenuation mechanism[11][12].

The primary "degradation" pathway relevant to this compound is the transformation of larger, more complex polyfluorinated precursors. Volatile precursors can be transported long distances in the atmosphere and subsequently degrade into terminal, persistent PFCAs like the one , contributing to contamination in remote regions[4][13].

Environmental Transport and Mobility

The high water solubility and limited sorption potential of short-chain PFCAs make them highly mobile in the environment.

Mobility in Aquatic Systems

Once introduced into surface water, short-chain PFCAs are readily transported with water flow. Their high solubility and resistance to partitioning into sediment mean they remain in the water column, posing a direct threat to drinking water supplies. Studies on riverbank filtration, a common water treatment process, have shown that short-chain PFCAs exhibit nearly complete tracer-like breakthrough, indicating they are not effectively removed[14].

Mobility in Soil and Groundwater

The movement of PFAS through soil is largely governed by sorption processes. For PFCAs, sorption is dependent on chain length; longer-chain compounds are more readily sorbed to soil organic carbon through hydrophobic interactions[13]. In contrast, the transport of short-chain PFCAs is primarily influenced by electrostatic interactions[15]. As anions, they are repelled by negatively charged soil surfaces, leading to very low sorption and high mobility. This facilitates rapid leaching from soil into groundwater, a critical pathway for the contamination of aquifers[16].

| Factor | Influence on Soil-Water Partitioning (Kd) of Short-Chain PFCAs | Causality |

| Soil Organic Carbon (OC) | Minor influence. Unlike long-chain PFAS, hydrophobic partitioning is not the dominant mechanism.[15] | The short fluorinated tail reduces hydrophobic character. |

| Soil pH | Moderate influence. Lower pH can increase sorption.[17] | At lower pH, soil surface charge becomes less negative, reducing electrostatic repulsion of the anionic PFCA. |

| Clay and Mineral Content | Moderate influence. Sorption can occur via ligand exchange or electrostatic attraction to positively charged mineral sites.[15] | Anion exchange sites on minerals like iron oxides can bind the carboxylate head group. |

| PFAS Chain Length | Major influence. Shorter chains exhibit significantly lower sorption.[13][17] | Reduced hydrophobic interaction is the primary reason for lower Kd values in short-chain compounds. |

Conceptual Diagram of Environmental Pathways Below is a conceptual model illustrating the primary environmental fate and transport routes for a persistent and mobile short-chain PFCA.

Caption: Environmental pathways for short-chain PFCAs.

Bioaccumulation and Bioconcentration

A key distinction between short- and long-chain PFAS is their bioaccumulation potential.

-

Fauna: Long-chain PFCAs and PFSAs are known to bioaccumulate in the protein-rich tissues (e.g., liver, blood) of animals and biomagnify up the food chain[2][18]. Short-chain PFCAs, due to their higher water solubility and more rapid elimination from the body, have a significantly lower potential for bioaccumulation in animal tissues[18].

-

Flora: The high water solubility of short-chain PFCAs facilitates their uptake by plants from contaminated soil and water[1]. Unlike in animals, they can accumulate in plant tissues, representing a significant entry point into terrestrial and aquatic food chains[3][18]. This plant uptake pathway is a critical human exposure route that is often underestimated[1].

| Organism Type | Bioaccumulation Potential (Short-Chain PFCAs) | Bioaccumulation Potential (Long-Chain PFCAs) | Primary Mechanism |

| Animals (Fish, Mammals) | Low[18] | High[2] | Protein binding in blood and liver. |

| Plants (Crops, Vegetables) | High[1][3] | Moderate to Low | Translocation from roots to shoots via water transport. |

Analytical Methodologies

Accurate quantification of novel PFAS requires robust and sensitive analytical techniques. The gold standard for targeted analysis is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Targeted Analysis via LC-MS/MS

This technique offers the high sensitivity and selectivity needed to detect PFAS at the parts-per-trillion (ppt) levels often required by regulatory bodies[19]. Validated methods, such as US EPA Methods 537.1 and 533, provide standardized procedures for a list of target PFAS in drinking water, with Method 533 specifically designed to better capture short-chain compounds[19][20].

Non-Targeted and Suspect Screening

For emerging contaminants like this compound, which may not be on standard target lists, non-targeted analysis (NTA) using High-Resolution Mass Spectrometry (HRMS) is essential[21][22]. NTA allows for the tentative identification of a broad range of unknown compounds in a sample, which can then be confirmed and quantified if an analytical standard becomes available[22].

Standard Protocol: LC-MS/MS Analysis of Short-Chain PFCAs in Water

The following protocol outlines a self-validating workflow for the quantitative analysis of short-chain PFCAs in a water matrix.

-

Sample Collection & Preservation:

-

Collect water samples in high-density polyethylene (HDPE) or polypropylene bottles. Avoid glass containers and any materials containing PTFE (Teflon™) to prevent sample contamination.

-

Preserve samples by adding a buffering agent (e.g., Trizma®) and an antimicrobial agent if required by the specific method (e.g., EPA 533).

-

Store samples at ≤ 6 °C and protect from light until extraction.

-

-

Solid Phase Extraction (SPE):

-

Causality: SPE is used to concentrate the analytes from the large-volume water sample and remove interfering matrix components. A weak anion exchange (WAX) SPE cartridge is typically chosen for PFCAs.

-

Fortify the sample with a known amount of isotopically labeled internal standards. This is a critical quality control step to correct for matrix effects and variations in instrument response.

-

Condition the SPE cartridge with a solvent (e.g., methanol) followed by reagent water.

-

Load the water sample (e.g., 250 mL) through the cartridge at a controlled flow rate.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the target analytes with a stronger, basic solvent (e.g., methanol with ammonium hydroxide).

-

Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation: Inject the extracted sample onto a C18 analytical column. Use a gradient elution program with mobile phases consisting of water and methanol (or acetonitrile), typically amended with a buffer like ammonium acetate, to separate the target analytes.

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for detection, where a specific precursor ion for each analyte is isolated and fragmented to produce a characteristic product ion. This two-stage filtering provides exceptional selectivity and sensitivity.

-

-

Quantification and Quality Control:

-

Generate a calibration curve using standards of known concentrations.

-

Quantify the analyte concentration in the sample by comparing its peak area response to the calibration curve, using the isotopically labeled internal standard for correction.

-

Include laboratory fortified blanks, method blanks, and duplicate samples in each analytical batch to ensure data accuracy and precision.

-

Workflow for Analytical Protocol The diagram below visualizes the key stages of the analytical workflow described.

Caption: Standard workflow for LC-MS/MS analysis of PFCAs in water.

Conclusion and Future Research Directions

Based on its chemical structure and the behavior of analogous compounds, this compound is predicted to be an environmentally persistent, highly mobile, and waterborne contaminant. Its primary risks are associated with its potential to contaminate surface and groundwater resources and its propensity for uptake into plants, posing a risk of dietary exposure.

Key Takeaways:

-

Persistence: Assumed to be resistant to biotic and abiotic degradation.

-

Mobility: High mobility in water and soil is expected, with limited retardation.

-

Bioaccumulation: Low potential in animals but significant uptake and accumulation in plants.

Future Research Priorities:

-

Toxicological Studies: There is an urgent need for in-vitro and in-vivo toxicological data to accurately assess the human health and ecological risks posed by this specific compound.

-

Direct Environmental Fate Studies: Laboratory and field studies are required to determine its actual degradation half-life (if any), soil-water partitioning coefficients (Kd) across various soil types, and plant uptake factors for key crops.

-

Development of Analytical Standards: The availability of a certified reference material is essential for accurate quantification in environmental matrices and for inclusion in routine monitoring programs.

-

Atmospheric Transformation Studies: Research into potential volatile precursors and their atmospheric degradation pathways is needed to understand the sources and long-range transport potential leading to the formation of this compound.

References

-

DigitalCommons@URI. (n.d.). Bioaccumulation of legacy and novel PFAS in the environment. Retrieved from [Link]

-

MDPI. (n.d.). Review of Emerging and Nonconventional Analytical Techniques for Per- and Polyfluoroalkyl Substances (PFAS): Application for Risk Assessment. Retrieved from [Link]

-

ACS Publications. (n.d.). Differential Bioaccumulation of Legacy and Novel Per- and Polyfluoroalkyl Substances (PFAS) in Plants and Soil Biota: Implications for Human Exposure and Risk Mitigation. Retrieved from [Link]

-

ITRC. (n.d.). Environmental Fate and Transport Processes. Retrieved from [Link]

-

NIH. (2018). Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Emerging analytical tools and strategies for PFAS discovery. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). Bioaccumulation of legacy and novel PFAS in the environment. Retrieved from [Link]

-

SERDP-ESTCP. (n.d.). Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

-

PubMed. (2025). Differential Bioaccumulation of Legacy and Novel Per- and Polyfluoroalkyl Substances (PFAS) in Plants and Soil Biota: Implications for Human Exposure and Risk Mitigation. Retrieved from [Link]

-

ResearchGate. (2025). Transport behavior difference and transport model of long- and short-chain per- and polyfluoroalkyl substances in underground environmental media: A review. Retrieved from [Link]

-

MDPI. (n.d.). A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. Retrieved from [Link]

-

Miljøstyrelsen. (n.d.). Short-chain Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

-

OAE. (n.d.). A review of the bioaccumulation and adverse effects of PFAS in free-living organisms from contaminated sites nearby fluorochemical production plants. Retrieved from [Link]

-

US EPA. (2025). PFAS Analytical Methods Development and Sampling Research. Retrieved from [Link]

-

ACS Publications. (n.d.). Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIH. (2023). Biodegradation Potential of C7-C10 Perfluorocarboxylic Acids and Data from the Genome of a New Strain of Pseudomonas mosselii 5(3). Retrieved from [Link]

-

PubMed. (n.d.). Microbial degradation of polyfluoroalkyl chemicals in the environment: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). The proposed C7-C10 PFCA biodegradation pathways of Pseudomonas.... Retrieved from [Link]

-

Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Retrieved from [Link]

-

PubMed. (2020). Influences of Chemical Properties, Soil Properties, and Solution pH on Soil-Water Partitioning Coefficients of Per- and Polyfluoroalkyl Substances (PFASs). Retrieved from [Link]

-

ResearchGate. (2024). Mobility of Fluoride and Fluorocarbons in the Soil. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Retrieved from [Link]

-

ScienceDirect. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different. Retrieved from [Link]

-

PubMed. (n.d.). Transport of perfluoroalkyl acids in a water-saturated sediment column investigated under near-natural conditions. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. "Bioaccumulation of legacy and novel PFAS in the environment" by Hesham Taher and Rainer Lohmann [digitalcommons.uri.edu]

- 3. Differential Bioaccumulation of Legacy and Novel Per- and Polyfluoroalkyl Substances (PFAS) in Plants and Soil Biota: Implications for Human Exposure and Risk Mitigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial degradation of polyfluoroalkyl chemicals in the environment: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C6H5F7O2 | CID 2776799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. www2.mst.dk [www2.mst.dk]

- 8. Biodegradation Potential of C7-C10 Perfluorocarboxylic Acids and Data from the Genome of a New Strain of Pseudomonas mosselii 5(3) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 13. documents.dps.ny.gov [documents.dps.ny.gov]

- 14. Transport of perfluoroalkyl acids in a water-saturated sediment column investigated under near-natural conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Influences of Chemical Properties, Soil Properties, and Solution pH on Soil-Water Partitioning Coefficients of Per- and Polyfluoroalkyl Substances (PFASs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. diva-portal.org [diva-portal.org]

- 22. epa.gov [epa.gov]

A Toxicological Deep Dive: A Technical Guide to the Assessment of Short-Chain Per- and Polyfluoroalkyl Substances (PFAS)

Foreword: The Shifting Landscape of "Forever Chemicals"

The phasing out of long-chain per- and polyfluoroalkyl substances (PFAS), such as PFOA and PFOS, due to their profound bioaccumulation and toxicity, has led to their widespread replacement with shorter-chain alternatives.[1][2][3] Initially perceived as safer due to their shorter biological half-lives, a growing body of evidence now suggests that these short-chain PFAS present their own unique and significant toxicological challenges.[3][4][5] Their increased mobility in aquatic environments and resistance to conventional water treatment methods mean they can lead to widespread and persistent contamination.[1][2][5] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the current methodologies and evolving strategies for the robust toxicological assessment of these ubiquitous and concerning compounds.

Defining the Challenge: What Are Short-Chain PFAS?

Per- and polyfluoroalkyl substances are a large class of synthetic chemicals characterized by a fluorinated alkyl chain. The distinction between "long-chain" and "short-chain" is based on the number of carbon atoms. Generally, short-chain PFAS include perfluoroalkyl carboxylic acids (PFCAs) with fewer than eight carbon atoms and perfluoroalkyl sulfonic acids (PFSAs) with fewer than six carbon atoms.[1][6] Common examples include perfluorobutanoic acid (PFBA), perfluorohexanoic acid (PFHxA), and perfluorobutanesulfonic acid (PFBS).[6][7] While their shorter chain length leads to more rapid excretion from the body compared to their long-chain counterparts, this does not equate to a lack of toxicity.[7][8][9] In fact, their unique physicochemical properties influence their toxicokinetics and toxicodynamics in ways that are still being fully elucidated.[10]

Toxicokinetics and Toxicodynamics: A Mechanistic Overview

Understanding the absorption, distribution, metabolism, and excretion (ADME) of short-chain PFAS is fundamental to assessing their toxicity. Oral ingestion of contaminated food and water is a primary route of human exposure.[11]

Absorption and Distribution: Short-chain PFAS are readily absorbed orally and via inhalation, while dermal absorption appears to be minimal.[7][12][13] Once absorbed, they distribute primarily to the blood, liver, and kidneys.[12][13][14] Unlike long-chain PFAS which have a high affinity for proteins like albumin, the binding of short-chain PFAS to plasma proteins is generally weaker, which contributes to their shorter half-life.[10] However, they can still accumulate in tissues, and their distribution is influenced by their specific chemical structure.[7][10]

Metabolism and Excretion: A key feature of PFAAs, including short-chain variants, is that they are considered metabolically inert due to the strength of the carbon-fluorine bond.[7] Excretion occurs primarily through the kidneys.[10] The elimination half-lives of short-chain PFAS in humans are on the order of days to months, significantly shorter than the years observed for long-chain compounds like PFOA and PFOS.[8][15]

Mechanisms of Toxicity: The precise mechanisms of short-chain PFAS toxicity are an active area of research, but several key pathways have been identified:

-

Oxidative Stress: Several short-chain PFAS have been shown to induce the generation of reactive oxygen species (ROS) in various cell types, including liver and kidney cells, leading to oxidative stress and potential cellular damage.[16]

-

Mitochondrial Dysfunction: Emerging evidence suggests that short-chain PFAS can impair mitochondrial function, which can have cascading effects on cellular energy metabolism and overall cell health.[17]

-

Endocrine Disruption: Some short-chain PFAS have been shown to interfere with the thyroid hormone system by binding to the transport protein transthyretin (hTTR).[18][19]

-

Immunotoxicity: Both long- and short-chain PFAS have been associated with adverse effects on the immune system, including altered cytokine profiles and suppressed antibody production.[17][20][21][22] Recent studies suggest that short-chain PFAS may induce oxidative stress and mitochondrial dysfunction in immune cells.[17]

Caption: Interaction of short-chain PFAS with biological systems.

A Multi-Pronged Approach to Toxicological Assessment

A comprehensive toxicological assessment of short-chain PFAS requires a combination of in silico, in vitro, and in vivo methodologies.

In Silico Approaches: Predictive Toxicology

Quantitative Structure-Activity Relationship (QSAR) models are valuable in silico tools for predicting the toxicity of PFAS for which limited experimental data exist.[18][19][23][24][25] These models use the physicochemical properties and structural features of chemicals to estimate their biological activity.[23] For short-chain PFAS, QSAR models have been developed to predict endpoints such as binding affinity to human transthyretin (hTTR), a key event in thyroid hormone disruption.[18][19]

Key Considerations for QSAR:

-

Model Validation: It is crucial to use well-validated models with defined applicability domains to ensure the reliability of the predictions.

-

Data Gaps: The accuracy of QSAR models is dependent on the availability of high-quality experimental data for model training and validation.

In Vitro Methodologies: Mechanistic Insights and High-Throughput Screening

In vitro assays using human cell-based models are increasingly being used to assess the toxicity of short-chain PFAS, offering a more human-relevant alternative to animal testing.[26][27] These methods are particularly useful for high-throughput screening and for elucidating specific mechanisms of toxicity.[27]

Common In Vitro Models and Assays:

| Cell Line/Model | Target Organ/System | Key Endpoints Assessed |

| HepaRG | Liver | Cytotoxicity, oxidative stress, cytochrome P450 (CYP450) activity, transporter protein expression |

| HEK293 | Kidney | Cytotoxicity, oxidative stress |

| HMC-3 | Nervous System (Microglia) | Inflammatory responses, oxidative stress |

| RMS-13 | Muscle | Oxidative stress |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Immune System | Cytokine production, lymphocyte proliferation, antibody production |

Experimental Protocol: Assessing Oxidative Stress in HepaRG Cells

-

Cell Culture: Culture HepaRG cells to confluence in appropriate media.

-

Exposure: Treat cells with a range of concentrations of the short-chain PFAS of interest (e.g., 1 nM to 1 µM) for a defined period (e.g., 24 hours). Include a vehicle control.

-

ROS Detection: Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS production.

-

Antioxidant Enzyme Activity: Prepare cell lysates and measure the activity of key antioxidant enzymes such as glutathione peroxidase (GPX) using commercially available assay kits.

-

Data Analysis: Quantify fluorescence intensity and enzyme activity relative to the vehicle control. Statistical analysis is performed to determine significant differences.

Emerging In Vitro Models: Organ-on-a-Chip

Organ-on-a-chip technology provides a more physiologically relevant in vitro model by mimicking the three-dimensional structure and function of human organs.[28][29] Liver- and kidney-on-a-chip models have been used to study the absorption, metabolism, and toxicity of PFAS, demonstrating their potential to recapitulate in vivo responses.[28][30]

In Vivo Studies: Systemic Effects and Toxicokinetics

While in vitro methods provide valuable mechanistic data, in vivo studies in animal models remain essential for understanding the systemic effects and toxicokinetic profiles of short-chain PFAS. Rodent models are commonly used to assess a range of toxicological endpoints.

Key In Vivo Endpoints:

-

Hepatotoxicity: Evaluation of liver weight, histopathology, and serum levels of liver enzymes such as alanine aminotransferase (ALT).[5]

-

Immunotoxicity: Assessment of immune cell populations, antibody responses to antigens, and natural killer cell activity.[17][21][22]

-

Developmental and Reproductive Toxicity: Evaluation of effects on fetal development, reproductive organ weights, and fertility.[31]

-

Endocrine Disruption: Assessment of thyroid hormone levels and effects on other endocrine pathways.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rats (Adapted from OECD Guideline 407)

-

Animal Model: Use young adult male and female rats (e.g., Sprague-Dawley).

-

Dose Groups: Administer the short-chain PFAS daily by oral gavage at a minimum of three dose levels, plus a vehicle control group.

-

Observations: Monitor clinical signs, body weight, and food consumption throughout the study.

-

Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis (including liver enzymes and thyroid hormones).

-

Gross Pathology and Histopathology: Conduct a full necropsy and collect organs for weight analysis and histopathological examination.

-

Toxicokinetic Analysis: Collect blood samples at various time points to determine the plasma concentration-time profile of the short-chain PFAS.

Caption: A comprehensive toxicological assessment workflow for short-chain PFAS.

Biomarkers of Exposure and Effect

Identifying reliable biomarkers is crucial for assessing human exposure to short-chain PFAS and for linking exposure to potential health effects.

-

Biomarkers of Exposure: The most direct biomarkers of exposure are the measurement of short-chain PFAS concentrations in human matrices such as serum, plasma, and urine.[9]

-

Biomarkers of Effect: These are measurable changes in biological processes that are associated with exposure to a toxicant. For short-chain PFAS, potential biomarkers of effect include:

-

Serum Liver Enzymes: Elevated levels of ALT can be indicative of liver injury.[5]

-

Thyroid Hormones: Alterations in thyroid hormone levels may indicate endocrine disruption.

-

Metabolic Markers: Changes in the profiles of lipids, amino acids, and bile acids have been associated with PFAS exposure.[32]

-

Oxidative Stress Markers: Increased levels of markers of oxidative damage or changes in the activity of antioxidant enzymes.[16]

-

Regulatory Landscape and Future Directions

The regulation of short-chain PFAS is an evolving area. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) are actively evaluating the risks posed by these compounds and are in the process of establishing guidelines for their presence in drinking water and other environmental media.[11][33]

Challenges and Future Research:

-

Mixture Effects: Humans are typically exposed to complex mixtures of PFAS, and the toxicological assessment of these mixtures is a significant challenge.

-

"Forever Chemicals" in Agriculture: The contamination of agricultural land with PFAS can lead to their uptake into crops and livestock, representing a significant exposure pathway that requires further investigation.[34]

-

Development of New Approach Methodologies (NAMs): Continued development and validation of in silico and in vitro methods are needed to reduce reliance on animal testing and to provide more rapid and human-relevant toxicity data.[35]

Conclusion

The toxicological assessment of short-chain PFAS is a complex and rapidly advancing field. While these compounds may not bioaccumulate to the same extent as their long-chain predecessors, they are not without significant health concerns. A comprehensive assessment strategy that integrates in silico, in vitro, and in vivo approaches is essential for characterizing their risks and for informing regulatory decisions to protect human health. As our understanding of the mechanisms of toxicity of short-chain PFAS continues to grow, so too will our ability to develop more effective and targeted assessment strategies.

References

-

Center for Environmental and Health Effects of PFAS. The PFAS Breakdown. [Link]

-

Evangelista, M., Chirico, N., & Papa, E. (2025). New QSAR Models to Predict Human Transthyretin Disruption by Per- and Polyfluoroalkyl Substances (PFAS): Development and Application. Toxics. [Link]

-

Miljøstyrelsen. (n.d.). Short-chain Polyfluoroalkyl Substances (PFAS). [Link]

-

ResearchGate. (n.d.). Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on toxicologically relevant gene expression profiles in a liver-on-a-chip model. [Link]

-

Solan, M. E., & Lavado, R. (2021). The use of in vitro methods in assessing human health risks associated with short-chain perfluoroalkyl and polyfluoroalkyl substances (PFAS). Journal of Applied Toxicology. [Link]

-

Gadaleta, D., et al. (2023). Towards higher scientific validity and regulatory acceptance of predictive models for PFAS. Environmental Science: Processes & Impacts. [Link]

-

Sustainability Directory. (2025). Short-Chain PFAS. [Link]

-

Solan, M. E., & Lavado, R. (2021). The use of in vitro methods in assessing human health risks associated with short-chain perfluoroalkyl and polyfluoroalkyl substances (PFAS). Journal of Applied Toxicology. [Link]

-

Emulate. (n.d.). The Utilization of Organ-on-a-chip Technology for Predictive Toxicology of Chemical and Biological Threats. [Link]

-

Wang, Z., et al. (2021). A QSAR–ICE–SSD Model Prediction of the PNECs for Per- and Polyfluoroalkyl Substances and Their Ecological Risks in an Area of Electroplating Factories. Toxics. [Link]

-

Hague Quality Water of Maryland. (2025). Difference Between Long- & Short-Chain PFAS & Why it Matters. [Link]

-

Evangelista, M., Chirico, N., & Papa, E. (2025). New QSAR Models to Predict Human Transthyretin Disruption by Per- and Polyfluoroalkyl Substances (PFAS): Development and Application. Toxics. [Link]

-

US EPA. (2021). Development of models to predict physicochemical properties of PFAS. [Link]

-

Fenton, S. E., et al. (2021). Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research. Environmental Toxicology and Chemistry. [Link]

-

Environmental Working Group. (2020). FDA Studies: 'Short-chain' PFAS Chemicals More Toxic Than Previously Thought. [Link]

-

National Institutes of Health. (2025). Short-chain per- and polyfluoralkyl substances associate with elevated alanine aminotransferase: Cross-sectional analysis results from the STRIVE cohort. [Link]

-

National Institutes of Health. (2024). Hunting Metabolic Biomarkers for Exposure to Per- and Polyfluoroalkyl Substances: A Review. [Link]

-

SCS Engineers. (2024). Sorting Through the Science: Unearthing the Role of Short-Chain PFAS in Solid Waste Management. [Link]

-

National Institutes of Health. (2025). Understanding Mechanisms of PFAS Absorption, Distribution, and Elimination Using a Physiologically Based Toxicokinetic Model. [Link]

-

Royal Society of Chemistry. (2025). Potential human health effects of per- and polyfluoroalkyl substances (PFAS) prevalent in aquatic environment: a review. [Link]

-

ResearchGate. (2025). Immunotoxicity of Per- and Polyfluoroalkyl Substances: Insights into Short-Chain PFAS Exposure. [Link]

-

National Institutes of Health. (2025). Decoding PFAS immunotoxicity: a NAMs-based comparison of short vs. long chains. [Link]

-

ITRC. (n.d.). 15 Case Studies – PFAS — Per- and Polyfluoroalkyl Substances. [Link]

-

Semantic Scholar. (n.d.). Understanding Mechanisms of PFAS Absorption, Distribution, and Elimination Using a Physiologically Based Toxicokinetic Model. [Link]

-

National Institutes of Health. (2023). Short-chain per- and polyfluoralkyl substances (PFAS) effects on oxidative stress biomarkers in human liver, kidney, muscle, and microglia cell lines. [Link]

-

National Institutes of Health. (n.d.). Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. [Link]

-

Yoon, J. Y. (2017). Organ-on-a-chip for assessing environmental toxicants. Current Opinion in Biotechnology. [Link]

-

National Institutes of Health. (2023). Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on human cytochrome P450 (CYP450) enzymes and human hepatocytes: An in vitro study. [Link]

-

DeWitt, J. C., et al. (2025). Immunotoxicity of Per- and Polyfluoroalkyl Substances: Insights into Short-Chain PFAS Exposure. Toxics. [Link]

-

ATSDR. (n.d.). Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions. [Link]

-

ResearchGate. (n.d.). Occurrence of short- and ultra-short chain PFAS in drinking water from Flanders (Belgium) and implications for human exposure. [Link]

-

Li, Y., et al. (2023). Exploring Route-Specific Pharmacokinetics of PFAS in Mice by Coupling in Vivo Tests and Physiologically Based Toxicokinetic Models. Environmental Science & Technology. [Link]

-

National Institutes of Health. (2023). A Scoping Assessment of Implemented Toxicokinetic Models of Per- and Polyfluoro-Alkyl Substances, with a Focus on One-Compartment Models. [Link]

-

ResearchGate. (2025). Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on human cytochrome P450 (CYP450) enzymes and human hepatocytes: An in vitro study. [Link]

-

National Institutes of Health. (n.d.). Organ-on-a-chip for assessing environmental toxicants. [Link]

-

MDPI. (n.d.). Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review of Environmental Distribution, Health Impacts, and Regulatory Landscape. [Link]

-

ResearchGate. (n.d.). Treatment Methods for Short-Chain PFAS: A Critical Review. [Link]

-

Croce, R., et al. (2022). Early Warnings by Liver Organoids on Short- and Long-Chain PFAS Toxicity. Toxics. [Link]

-

ResearchGate. (n.d.). Short-chain Polyfluoroalkyl Substances (PFAS). A literature review of information on human health effects and environmental fate and effect aspects of short-chain PFAS. [Link]

-

National Institutes of Health. (2020). Breaking It Down: Estimating Short-Chain PFAS Half-Lives in a Human Population. [Link]

-

Institute for Agriculture and Trade Policy. (2021). Forever Chemicals and Agriculture Case Study. [Link]

-

US EPA. (2021). Characterization of developmental toxicity and Adverse Outcome Pathways (AOPs) for emerging PFAS – individual compounds and mixtures. [Link]

Sources

- 1. Short-Chain PFAS → Term [product.sustainability-directory.com]

- 2. haguewaterofmd.com [haguewaterofmd.com]

- 3. Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review of Environmental Distribution, Health Impacts, and Regulatory Landscape | MDPI [mdpi.com]

- 4. ewg.org [ewg.org]

- 5. Short-chain per- and polyfluoroalkyl substances associate with elevated alanine aminotransferase: Cross-sectional analysis results from the STRIVE cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 6. superfund.ncsu.edu [superfund.ncsu.edu]

- 7. www2.mst.dk [www2.mst.dk]

- 8. A Scoping Assessment of Implemented Toxicokinetic Models of Per- and Polyfluoro-Alkyl Substances, with a Focus on One-Compartment Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Breaking It Down: Estimating Short-Chain PFAS Half-Lives in a Human Population - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding Mechanisms of PFAS Absorption, Distribution, and Elimination Using a Physiologically Based Toxicokinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential human health effects of per- and polyfluoroalkyl substances (PFAS) prevalent in aquatic environment: a review - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00405A [pubs.rsc.org]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Exploring Route-Specific Pharmacokinetics of PFAS in Mice by Coupling in Vivo Tests and Physiologically Based Toxicokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Early Warnings by Liver Organoids on Short- and Long-Chain PFAS Toxicity | MDPI [mdpi.com]

- 16. Short-chain per- and polyfluoralkyl substances (PFAS) effects on oxidative stress biomarkers in human liver, kidney, muscle, and microglia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Decoding PFAS immunotoxicity: a NAMs-based comparison of short vs. long chains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New QSAR Models to Predict Human Transthyretin Disruption by Per- and Polyfluoroalkyl Substances (PFAS): Development and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New QSAR Models to Predict Human Transthyretin Disruption by Per- and Polyfluoroalkyl Substances (PFAS): Development and Application [mdpi.com]

- 20. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Towards higher scientific validity and regulatory acceptance of predictive models for PFAS - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04341F [pubs.rsc.org]

- 24. A QSAR–ICE–SSD Model Prediction of the PNECs for Per- and Polyfluoroalkyl Substances and Their Ecological Risks in an Area of Electroplating Factories - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development of models to predict physicochemical properties of PFAS - American Chemical Society [acs.digitellinc.com]

- 26. researchgate.net [researchgate.net]

- 27. The use of in vitro methods in assessing human health risks associated with short-chain perfluoroalkyl and polyfluoroalkyl substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. vet.k-state.edu [vet.k-state.edu]

- 29. Organ-on-a-chip for assessing environmental toxicants - PMC [pmc.ncbi.nlm.nih.gov]

- 30. emulatebio.com [emulatebio.com]

- 31. toxicology.org [toxicology.org]

- 32. Hunting Metabolic Biomarkers for Exposure to Per- and Polyfluoroalkyl Substances: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. iatp.org [iatp.org]

- 35. Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic Acid (CAS Number: 243139-62-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid (CAS No. 243139-62-0), a fluorinated carboxylic acid of interest in various scientific and industrial domains. This document delves into the physicochemical properties, predicted spectroscopic characteristics, a plausible synthetic route, potential applications, and safety and handling information for this compound. Given the limited availability of experimental data in the public domain, this guide combines established information with theoretical predictions to offer a valuable resource for researchers and professionals in drug development and materials science.

Introduction

This compound is a specialized organofluorine compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). Its unique structure, featuring a highly fluorinated alkyl chain and a terminal carboxylic acid group, imparts distinct chemical and physical properties. The presence of multiple fluorine atoms significantly influences the molecule's acidity, lipophilicity, and metabolic stability, making it a compound of interest for applications ranging from advanced materials to potential use as a building block in the synthesis of novel pharmaceuticals. The trifluoromethyl group, in particular, is a well-recognized moiety in medicinal chemistry for its ability to enhance the potency and pharmacokinetic profile of drug candidates. This guide aims to consolidate the available information and provide expert insights into the characteristics and potential utility of this intriguing molecule.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 243139-62-0 | [1][2] |

| Molecular Formula | C₆H₅F₇O₂ | [1][2] |

| Molecular Weight | 242.09 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)valeric acid | [2] |

| Appearance | Not available (likely a solid or liquid) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available (expected to have limited water solubility) |

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons of the pentanoic acid backbone. The electron-withdrawing effect of the highly fluorinated group will likely deshield the adjacent protons.

-

δ 2.5-3.0 ppm (multiplet, 2H): Protons on the carbon adjacent to the perfluoroalkyl group (C4-H₂).

-

δ 2.2-2.7 ppm (multiplet, 2H): Protons on the carbon adjacent to the carbonyl group (C2-H₂).

-

δ 10-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The signals for the carbons bearing fluorine atoms will exhibit splitting due to C-F coupling.

-

δ 170-180 ppm: Carbonyl carbon of the carboxylic acid.

-

δ 115-130 ppm (quartet): Trifluoromethyl carbon (-CF₃), with a large ¹JCF coupling constant.

-

δ 110-125 ppm (quartet of doublets): Quaternary carbon bearing the trifluoromethyl and tetrafluoroethyl groups, showing complex splitting.

-

δ 30-40 ppm: Methylene carbon adjacent to the perfluoroalkyl group.

-

δ 25-35 ppm: Methylene carbon adjacent to the carbonyl group.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. The spectrum is expected to show distinct signals for the trifluoromethyl group and the tetrafluoroethyl moiety.

-

δ -60 to -80 ppm (singlet): Trifluoromethyl group (-CF₃).

-

Complex multiplet pattern: The -CF- and -CF₃ of the tetrafluoroethyl group will likely show complex splitting patterns due to F-F coupling.

Mass Spectrometry

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 242. Fragmentation patterns would involve the loss of the carboxylic acid group, the trifluoromethyl group, and other fluorinated fragments. Electrospray ionization (ESI) in negative mode would be expected to show a strong signal for the deprotonated molecule [M-H]⁻ at m/z 241.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carboxylic acid and C-F bonds.

-

2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

-

1000-1400 cm⁻¹ (strong, multiple bands): C-F stretching vibrations.

Proposed Synthetic Route

A potential precursor for this synthesis is 4-pentenoic acid. The proposed workflow is outlined below:

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Radical Addition of Heptafluoro-2-iodopropane to 4-Pentenoic Acid

-

To a solution of 4-pentenoic acid (1.0 eq) in a suitable solvent (e.g., acetonitrile), add heptafluoro-2-iodopropane (1.2 eq).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to initiate the radical reaction (typically 70-80 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting intermediate iodoalkane by column chromatography.

Causality: The radical initiator, upon heating, generates free radicals that abstract an iodine atom from heptafluoro-2-iodopropane, creating a perfluoroalkyl radical. This radical then adds to the double bond of 4-pentenoic acid. The resulting radical intermediate abstracts an iodine atom from another molecule of heptafluoro-2-iodopropane to form the product and propagate the radical chain reaction[3][4].

Step 2: Oxidation of the Intermediate Iodoalkane

-

Dissolve the purified intermediate iodoalkane in a suitable solvent mixture (e.g., acetone/water).

-

Cool the solution in an ice bath.

-

Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions.

-

Allow the reaction to stir at low temperature and then warm to room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Quench the reaction with a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant.

-

Acidify the mixture with a mineral acid (e.g., HCl) and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by distillation or crystallization.

Causality: The strong oxidizing agent cleaves the carbon-iodine bond and oxidizes the carbon to a carboxylic acid. The choice of a strong oxidant is necessary due to the stability of the C-I bond adjacent to the electron-withdrawing perfluoroalkyl group.

Potential Applications and Biological Relevance

While specific applications for this compound are not extensively documented, its structural features suggest potential utility in several areas, particularly in drug development and materials science.

Drug Development

The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity. As such, this fluorinated carboxylic acid could serve as a valuable building block for the synthesis of novel therapeutic agents. Its carboxylic acid handle allows for straightforward derivatization to form amides, esters, and other functional groups, enabling its incorporation into a wide range of molecular scaffolds.

Caption: Derivatization pathways for pharmaceutical applications.

Materials Science

Perfluoroalkyl carboxylic acids are known for their surfactant properties and their use in the synthesis of fluoropolymers. While the specific properties of this compound as a surfactant are unknown, it could potentially be used in applications requiring stable emulsions or as a component in the synthesis of specialty polymers with tailored surface properties.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage[1]. It may also cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-